molecular formula C15H11ClN2OS2 B11648379 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Cat. No.: B11648379
M. Wt: 334.8 g/mol
InChI Key: DKLLESHTAJWEMF-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-mercaptobenzothiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with acetamide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, ammonia, or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzothiazole derivatives. Its combination of a benzothiazole ring with a chlorophenylacetamide moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C15H11ClN2OS2

Molecular Weight

334.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C15H11ClN2OS2/c16-10-5-1-2-6-11(10)17-14(19)9-20-15-18-12-7-3-4-8-13(12)21-15/h1-8H,9H2,(H,17,19)

InChI Key

DKLLESHTAJWEMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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